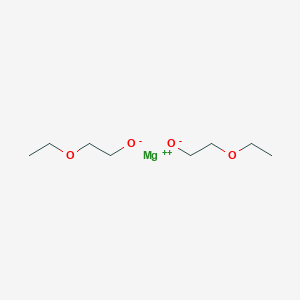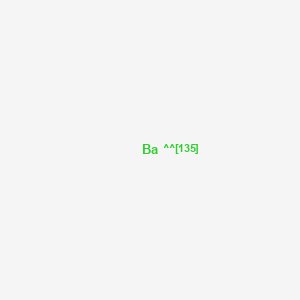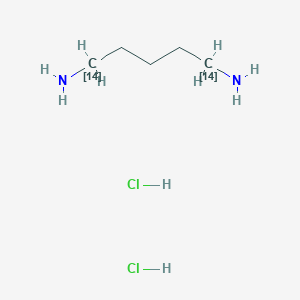
(1,5-14C2)Pentane-1,5-diamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,5-14C2)Pentane-1,5-diamine;dihydrochloride, also known as [14C]cadaverine, is a radiolabeled compound used in scientific research. It is a diamine that is produced by the breakdown of amino acids in living and dead organisms. This compound has been used in various studies to investigate the metabolism and physiological effects of diamines.
作用機序
The mechanism of action of [14C]cadaverine is not well understood. It is believed to act as a substrate for various enzymes involved in the metabolism of diamines. It may also interact with various receptors and ion channels in the body, leading to various physiological effects.
生化学的および生理学的効果
[14C]cadaverine has been shown to have various biochemical and physiological effects. It has been shown to stimulate the growth of certain plant species, as well as to induce the formation of adventitious roots in plants. In animals, it has been shown to increase the synthesis of certain neurotransmitters, as well as to increase the activity of certain enzymes involved in the metabolism of diamines.
実験室実験の利点と制限
One advantage of using [14C]cadaverine in lab experiments is that it allows for the tracking of the compound in various biological systems. This can provide valuable information on the metabolism and physiological effects of diamines. However, one limitation of using [14C]cadaverine is that it is a radiolabeled compound, which can pose certain safety risks in the lab.
将来の方向性
There are many potential future directions for research involving [14C]cadaverine. One potential direction is to investigate the role of diamines in the regulation of plant growth and development. Another potential direction is to investigate the metabolism and physiological effects of diamines in various animal models. Additionally, it may be possible to develop new drugs or therapies based on the physiological effects of diamines.
合成法
The synthesis of [14C]cadaverine involves the reaction of [14C]carbon dioxide with ethylene oxide to produce [14C]monoethanolamine. This is followed by the reaction of monoethanolamine with 1,5-dibromopentane to produce [14C]pentane-1,5-diamine. Finally, the dihydrochloride salt of the diamine is obtained by reacting it with hydrochloric acid.
科学的研究の応用
[14C]cadaverine has been used in various scientific studies to investigate the metabolism and physiological effects of diamines. It has been used in studies to investigate the uptake and transport of diamines in plants, as well as the role of diamines in the regulation of plant growth and development. It has also been used in studies to investigate the metabolism and excretion of diamines in animals, as well as their role in various physiological processes.
特性
CAS番号 |
10581-69-8 |
|---|---|
製品名 |
(1,5-14C2)Pentane-1,5-diamine;dihydrochloride |
分子式 |
C5H16Cl2N2 |
分子量 |
179.08 g/mol |
IUPAC名 |
(1,5-14C2)pentane-1,5-diamine;dihydrochloride |
InChI |
InChI=1S/C5H14N2.2ClH/c6-4-2-1-3-5-7;;/h1-7H2;2*1H/i4+2,5+2;; |
InChIキー |
FGNLEIGUMSBZQP-XEQJABFXSA-N |
異性体SMILES |
C(C[14CH2]N)C[14CH2]N.Cl.Cl |
SMILES |
C(CCN)CCN.Cl.Cl |
正規SMILES |
C(CCN)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



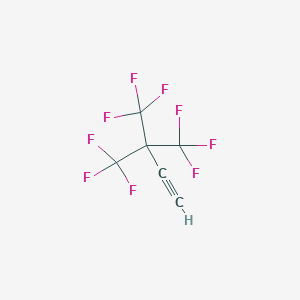
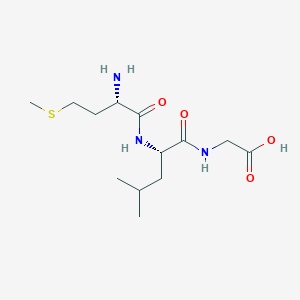

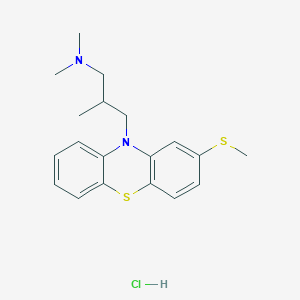
![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
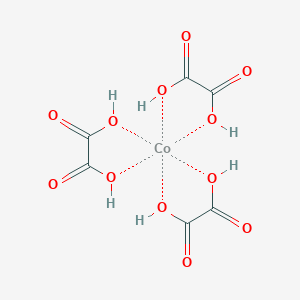
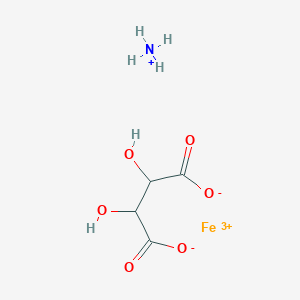
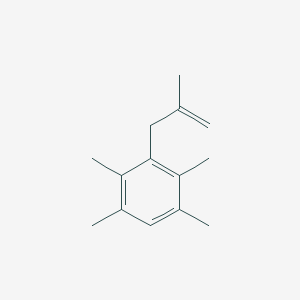
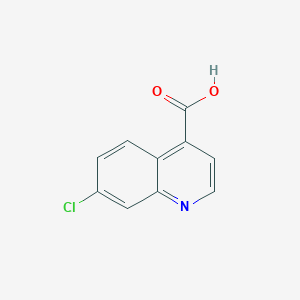
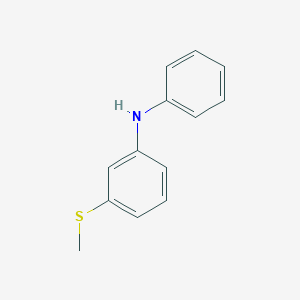

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
